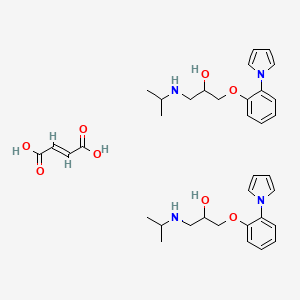![molecular formula C20H21N3O3S B2610702 N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403727-92-4](/img/no-structure.png)
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
カタログ番号 B2610702
CAS番号:
403727-92-4
分子量: 383.47
InChIキー: XMOXGQXGNOIWSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline core with various substituents. These include a methoxyphenylmethyl group at the N-position, a propyl group at the 3-position, and a sulfanylidene group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
- Quinazoline derivatives, including those similar to the specified compound, have been synthesized through various chemical reactions, focusing on their structural characterization and potential as pharmacological agents. For instance, Hanusek et al. (2001) discussed the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to substituted 2-phenylquinazoline-4-thiones, which are characterized using NMR, IR, and Raman spectra to understand their tautomeric forms and chemical properties (Hanusek et al., 2001).
Pharmacological Potential
- Research on quinazoline derivatives has also explored their potential pharmacological applications. For instance, the synthesis and characterization of novel quinazoline derivatives have been investigated for their potential as diuretic and antihypertensive agents, showing significant activity in preliminary studies (Rahman et al., 2014).
Structural Analysis and Activity
- The structural analysis of quinazoline derivatives is crucial in understanding their pharmacological activities. Studies such as the one by Shishkina et al. (2018) on polymorphic modifications of quinazoline derivatives reveal the importance of crystal structure in determining the compounds' diuretic properties and potential as hypertension remedies (Shishkina et al., 2018).
Analgesic and Anti-inflammatory Activities
- The analgesic and anti-inflammatory activities of quinazoline derivatives have been explored, with some compounds showing promising results in preliminary screenings. Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities, finding several compounds with potent activity compared to standard drugs (Alagarsamy et al., 2011).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2-methoxybenzylamine with ethyl 2-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)acetate, followed by the hydrolysis of the resulting intermediate and subsequent coupling with N,N-dimethylformamide dimethyl acetal.", "Starting Materials": [ "2-methoxybenzylamine", "ethyl 2-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)acetate", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzylamine with ethyl 2-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate.", "Step 2: Hydrolysis of the intermediate with an acid such as hydrochloric acid or sulfuric acid to form the corresponding carboxylic acid.", "Step 3: Coupling of the carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product." ] } | |
CAS番号 |
403727-92-4 |
分子式 |
C20H21N3O3S |
分子量 |
383.47 |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-10-23-19(25)15-9-8-13(11-16(15)22-20(23)27)18(24)21-12-14-6-4-5-7-17(14)26-2/h4-9,11H,3,10,12H2,1-2H3,(H,21,24)(H,22,27) |
InChIキー |
XMOXGQXGNOIWSD-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Chloro-4-ethynyl-5-fluoropyrimidine
2445786-25-2



![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2610619.png)
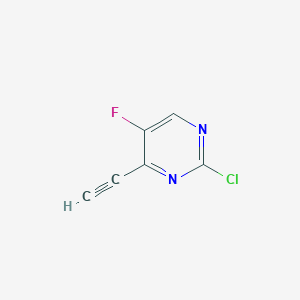
![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)
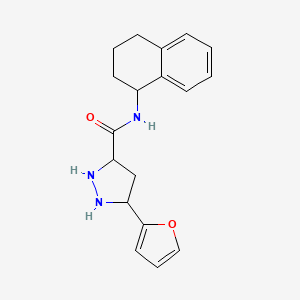
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2610626.png)
![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)
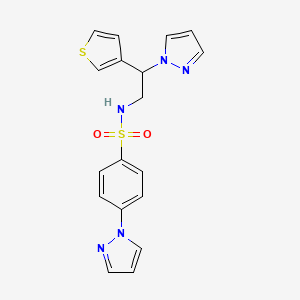
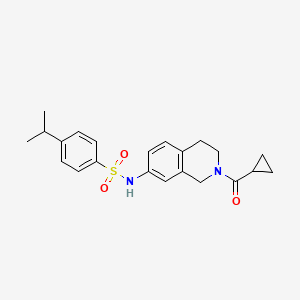

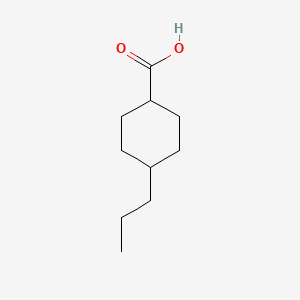

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)
